4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a chlorothiophene moiety with a tetrahydrothienopyridine framework, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one with thiourea, followed by cyclization to form the desired thienopyridine structure . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory processes.
Pathways Involved: By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Shares a similar chlorothiophene moiety but differs in its thiazole structure[][13].
3-Chloro-5-([4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl]carbamoyl)-2-pyridine: Contains a similar chlorothiophene group but has a more complex structure with additional functional groups.
Uniqueness
4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine stands out due to its unique combination of a chlorothiophene moiety with a tetrahydrothienopyridine framework.
Properties
Molecular Formula |
C11H10ClNS2 |
---|---|
Molecular Weight |
255.8 g/mol |
IUPAC Name |
4-(5-chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H10ClNS2/c12-10-2-1-9(15-10)11-7-4-6-14-8(7)3-5-13-11/h1-2,4,6,11,13H,3,5H2 |
InChI Key |
MWIDTLILYFBNHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.